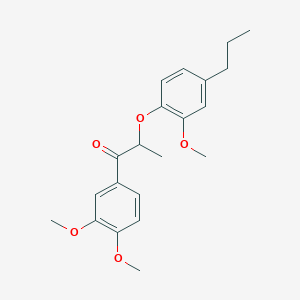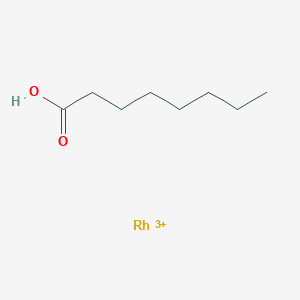
N,N-Dibutylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylbut-2-en-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two butyl groups and a but-2-en-1-yl group. This compound is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of dibutylamine with 2-bromo-1-butene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N,N-Dibutylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is employed in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which N,N-Dibutylbut-2-en-1-amine exerts its effects involves its basicity and nucleophilicity. The nitrogen atom in the compound can donate a pair of electrons, making it a good nucleophile. This property allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N,N-Diethylbutanamine: A tertiary amine with two ethyl groups and one butyl group attached to the nitrogen atom.
N,N-Dipropylbutanamine: A tertiary amine with two propyl groups and one butyl group attached to the nitrogen atom.
Uniqueness
N,N-Dibutylbut-2-en-1-amine is unique due to its specific structure, which includes a but-2-en-1-yl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
45087-66-9 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-but-2-enyl-N-butylbutan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7H,5-6,8-12H2,1-3H3 |
InChI Key |
BBDWBVQWRIBVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




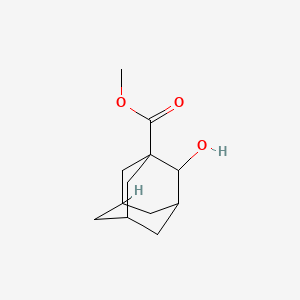

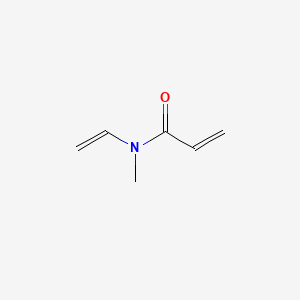
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
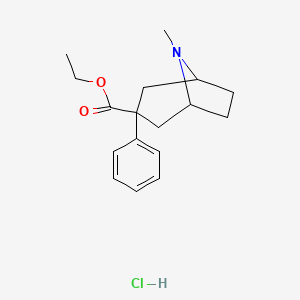
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
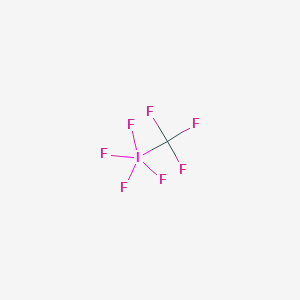
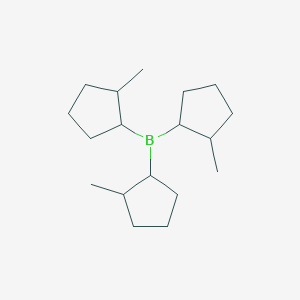

![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
